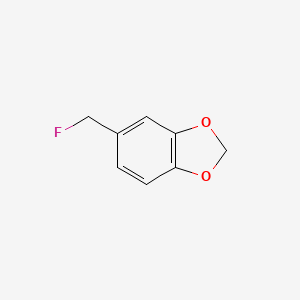
1,3-Benzodioxole, 5-(fluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-(fluoromethyl)- is an organic compound with the molecular formula C8H7FO2 It is a derivative of 1,3-benzodioxole, where a fluoromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(fluoromethyl)- can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the catalytic synthesis of 1,3-benzodioxoles using HY zeolite as a catalyst. This process involves the acetalization and ketalization of various aldehydes and ketones with catechol under mild conditions .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-(fluoromethyl)- often employs continuous flow processes to enhance efficiency and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(fluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxole, 5-(fluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(fluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . Molecular docking studies have shown that the compound has a strong binding affinity for the TIR1 receptor, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which lacks the fluoromethyl group.
1,4-Benzodioxine: A structural isomer with a different arrangement of the dioxole ring.
Methylenedioxybenzene: Another related compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole, 5-(fluoromethyl)- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity for specific molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H7FO2 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-(fluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 |
InChI Key |
BDLAAVAAUKQGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















